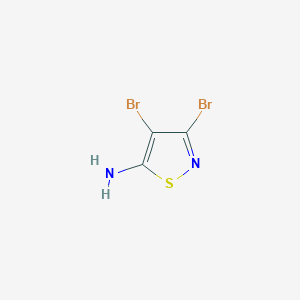amine](/img/structure/B11736184.png)
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](hexyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-diméthyl-1H-pyrazol-5-yl)méthylamine est un composé qui appartient à la famille des pyrazoles. Les pyrazoles sont connus pour leurs applications polyvalentes dans la synthèse organique et la chimie médicinale. Ce composé, en particulier, présente un cycle pyrazole substitué par un groupe hexylamine, ce qui en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (1,3-diméthyl-1H-pyrazol-5-yl)méthylamine implique généralement la réaction de 1,3-diméthyl-5-aminopyrazole avec l'hexylamine dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, la température étant maintenue entre 0°C et 25°C. Le mélange réactionnel est agité pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, telles que la température, la pression et les concentrations de réactifs, assurant un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(1,3-diméthyl-1H-pyrazol-5-yl)méthylamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe hexylamine peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénoalcanes ou chlorures d'acyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits
Oxydation : Formation des acides pyrazole carboxyliques correspondants.
Réduction : Formation de dérivés d'hexylamine.
Substitution : Formation de divers pyrazoles substitués.
Applications de la recherche scientifique
(1,3-diméthyl-1H-pyrazol-5-yl)méthylamine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier en tant qu'inhibiteurs enzymatiques.
Industrie : Utilisé dans la production de produits agrochimiques et de colorants.
Mécanisme d'action
Le mécanisme d'action de (1,3-diméthyl-1H-pyrazol-5-yl)méthylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, bloquant ainsi l'accès du substrat. Cette inhibition peut entraîner divers effets biologiques, selon l'enzyme ou le récepteur ciblé.
Applications De Recherche Scientifique
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1,3-Diméthyl-5-aminopyrazole
- Hexylamine
- 1,3-Diméthyl-5-(hexylamino)pyrazole
Unicité
(1,3-diméthyl-1H-pyrazol-5-yl)méthylamine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Contrairement à ses composés similaires, ce composé présente une combinaison de fonctionnalités pyrazole et hexylamine, ce qui en fait un intermédiaire précieux dans la synthèse de divers composés hétérocycliques et de produits pharmaceutiques potentiels.
Propriétés
Formule moléculaire |
C12H23N3 |
|---|---|
Poids moléculaire |
209.33 g/mol |
Nom IUPAC |
N-[(2,5-dimethylpyrazol-3-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-5-6-7-8-13-10-12-9-11(2)14-15(12)3/h9,13H,4-8,10H2,1-3H3 |
Clé InChI |
UZOYUYXDWPJSRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNCC1=CC(=NN1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11736104.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736105.png)
![butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736111.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736112.png)
![N-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B11736113.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736122.png)
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11736129.png)
amine](/img/structure/B11736151.png)
![2-[3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736159.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11736169.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736190.png)
![1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736193.png)
